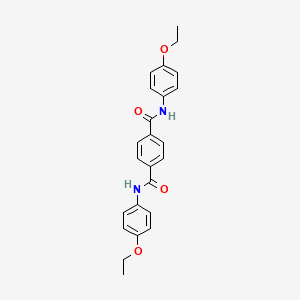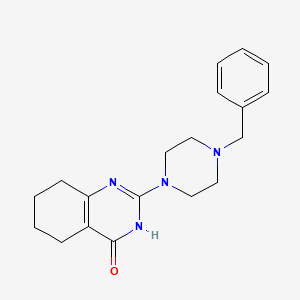![molecular formula C20H23N3O4S B6111631 5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B6111631.png)
5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the benzyl and prop-2-en-1-yl groups, and the incorporation of the morpholin-4-yl and sulfanyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl and prop-2-en-1-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its unique structure and functional groups.
Biological Studies: It could be used as a probe to study various biological processes, such as enzyme interactions and cellular pathways.
Industrial Applications: The compound’s unique properties could make it useful in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substitutions. Examples include:
- 5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Propiedades
IUPAC Name |
5-benzyl-6-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-2-8-23-19(26)16(13-15-6-4-3-5-7-15)18(25)21-20(23)28-14-17(24)22-9-11-27-12-10-22/h2-7,25H,1,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEPXEPWLXEZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=C(N=C1SCC(=O)N2CCOCC2)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)nicotinamide](/img/structure/B6111550.png)
![N-[(4-phenyloxan-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide](/img/structure/B6111558.png)
![diethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B6111567.png)
![methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6111582.png)
![Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B6111590.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B6111592.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B6111602.png)
![2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B6111623.png)

![2-[(2-piperidin-1-ylethyl)thio]quinoline hydrochloride](/img/structure/B6111626.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6111641.png)
![ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6111645.png)
![2-amino-7-(2,6-difluoro-3-methylbenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6111664.png)
